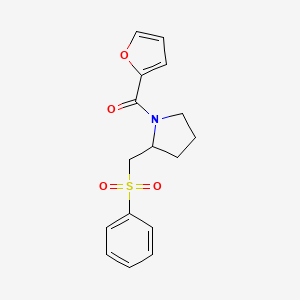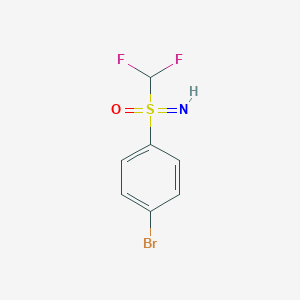
(4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda6-sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda6-sulfane, also known as BDFIS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the sulfane family, which are known to play important roles in biological systems. BDFIS has shown promising results in a variety of research areas, including cancer treatment and neuroprotection.
科学的研究の応用
Analytical Methods in Determining Antioxidant Activity
A review highlights the significance of various tests used to determine the antioxidant activity, emphasizing the critical role of antioxidants in fields ranging from food engineering to medicine. The described tests, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, leverage spectrophotometry to assess antioxidant capacity through chemical reactions, indicating their broad applicability in analyzing complex samples. This suggests potential research applications of (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane in antioxidant analysis, given its chemical structure that may interact in these assays (Munteanu & Apetrei, 2021).
Microbial Degradation of Environmental Pollutants
The environmental biodegradability of polyfluoroalkyl chemicals, which share some structural similarities with (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane, has been reviewed to better understand their fate and impact. Studies focus on microbial degradation pathways, revealing insights into how such compounds might be broken down in the environment. This area of research could encompass the study of (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane, especially regarding its environmental stability and degradation products (Liu & Avendaño, 2013).
Environmental and Toxicological Studies of Brominated Compounds
Research on 2,4,6-Tribromophenol, a brominated compound, provides insights into the environmental concentrations, toxicology, and degradation products of brominated phenols. Given the structural similarity, (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane might be subject to similar environmental and toxicological concerns, warranting further investigation into its behavior and impacts in both abiotic and biotic systems (Koch & Sures, 2018).
Photocatalytic and Electrochemical Water Splitting
The use of metal sulfides in renewable energy applications, particularly in water splitting for hydrogen production, has been extensively reviewed. Metal sulfides' semiconducting properties, tunable electronic structures, and functional applications in photocatalytic and electrocatalytic hydrogen generation suggest potential research avenues for (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane in similar applications. Its chemical structure could offer unique properties for water splitting reactions, making it a candidate for studying renewable energy solutions (Chandrasekaran et al., 2019).
Role in Plant Stress Adaptation
Hydrogen sulfide (H2S) plays a crucial role in plant stress tolerance and adaptation. Research into natural and artificial sources of H2S, including the transformation and transport mechanisms, suggests that (4-Bromophenyl)-(difluoromethyl)-imino-oxo-lambda^6-sulfane could be explored for its potential to release H2S or related compounds, thereby contributing to stress adaptation mechanisms in plants. This research direction might uncover novel agricultural applications, enhancing plant resilience against biotic and abiotic stressors (Ahmed et al., 2021).
特性
IUPAC Name |
(4-bromophenyl)-(difluoromethyl)-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NOS/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOZXVFAHXHFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=N)(=O)C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

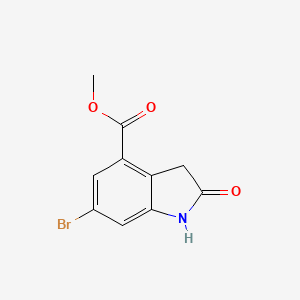
![3-[(3-fluorophenyl)sulfonylamino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2878403.png)
![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)
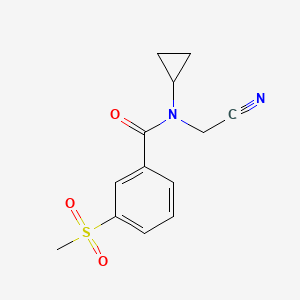
![2-[(1-Methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2878408.png)



![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B2878414.png)
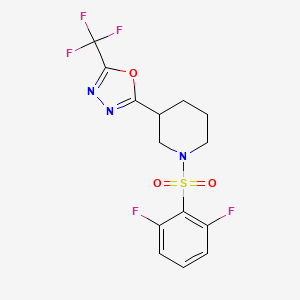
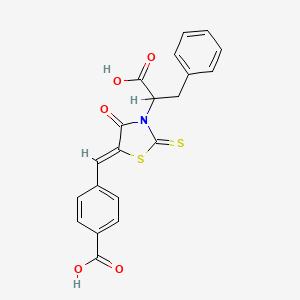
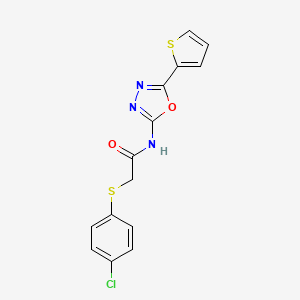
![N-(4-chlorobenzyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2878419.png)
